molecular formula C31H24O B14720742 4-Benzhydryl-2,6-diphenylphenol CAS No. 13391-82-7

4-Benzhydryl-2,6-diphenylphenol

Cat. No.: B14720742
CAS No.: 13391-82-7
M. Wt: 412.5 g/mol
InChI Key: RENIPKIPTLBNRK-UHFFFAOYSA-N
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Description

4-Benzhydryl-2,6-diphenylphenol is an organic compound with the molecular formula C27H22O It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with benzhydryl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-2,6-diphenylphenol typically involves the autocondensation of cyclohexanone. The process includes the formation of tricyclic ketones, which are then subjected to further reactions to yield the desired product . The reaction is carried out in a tubular fixed bed reactor at temperatures ranging from 250-300°C, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzhydryl-2,6-diphenylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzhydryl-2,6-diphenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzhydryl-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The benzhydryl and diphenyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Benzhydryl-2,6-diphenylphenol is unique due to the presence of both benzhydryl and diphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

13391-82-7

Molecular Formula

C31H24O

Molecular Weight

412.5 g/mol

IUPAC Name

4-benzhydryl-2,6-diphenylphenol

InChI

InChI=1S/C31H24O/c32-31-28(23-13-5-1-6-14-23)21-27(22-29(31)24-15-7-2-8-16-24)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30,32H

InChI Key

RENIPKIPTLBNRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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